REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].O1CCOC[CH2:14]1.CB1OB(C)OB(C)O1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[Cl:12][C:8]1[C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([CH3:14])[N:11]=[CH:10][CH:9]=1 |f:3.4.5,6.7.8.9.10|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)OC)C(=CC=N1)Cl
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Name
|
|
Quantity
|
400 mL
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Type
|
reactant
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
6.79 mL
|
Type
|
reactant
|
Smiles
|
CB1OB(OB(O1)C)C
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Name
|
cesium carbonate
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Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.982 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was degassed with argon for 5 minutes
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 8 h
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Duration
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8 h
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Type
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FILTRATION
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Details
|
filtered through diatomaceous earth (Celite®)
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Type
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WASH
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Details
|
The bed was washed with ethyl acetate
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Type
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CONCENTRATION
|
Details
|
the combined filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (gradient of ethyl acetate and petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC(=C1C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28 mmol | |
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |